3-(2,2-dimethylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine
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Overview
Description
3-(2,2-dimethylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine is a synthetic organic compound characterized by a cyclopropyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-dimethylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine typically involves the formation of the pyrazole ring followed by the introduction of the cyclopropyl group. One common method involves the reaction of 2,2-dimethylcyclopropyl ketone with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(2,2-dimethylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce saturated derivatives .
Scientific Research Applications
3-(2,2-dimethylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(2,2-dimethylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-1H-pyrazol-5-amine: Lacks the cyclopropyl group, which may affect its biological activity and chemical properties.
2,2-dimethylcyclopropylamine: Contains the cyclopropyl group but lacks the pyrazole ring, leading to different reactivity and applications.
Uniqueness
The presence of both the cyclopropyl group and the pyrazole ring in 3-(2,2-dimethylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine imparts unique chemical and biological properties.
Properties
Molecular Formula |
C10H17N3 |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
5-(2,2-dimethylcyclopropyl)-2,4-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C10H17N3/c1-6-8(7-5-10(7,2)3)12-13(4)9(6)11/h7H,5,11H2,1-4H3 |
InChI Key |
FDLDTYNAVNFYQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2CC2(C)C)C)N |
Origin of Product |
United States |
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